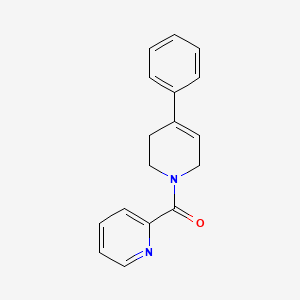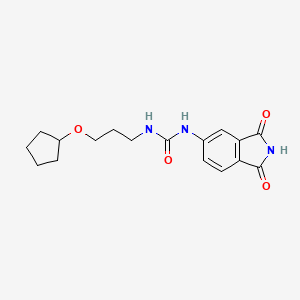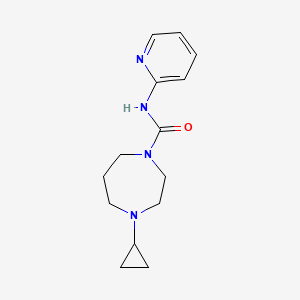
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has shown potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.
作用機序
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status affects the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
One advantage of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been shown to have a low toxicity profile, with few side effects reported in preclinical studies. One limitation of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. Another limitation is the potential for off-target effects, which may affect the expression of non-cancer-related genes.
将来の方向性
Future research on N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could focus on its potential as a combination therapy with other anticancer agents. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could also be studied for its effects on the immune system, as HDAC inhibitors have been shown to modulate immune responses. Further studies could also investigate the potential of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is a promising anticancer agent that works by inhibiting HDAC enzymes. Its specificity and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use, the potential for combination therapies and its effects on the immune system make it an exciting area of study for future research.
合成法
The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide involves the reaction of 4-methylsulfonylphenylhydrazine with 3-phenylpyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. The final product is obtained by recrystallization from ethyl acetate. The yield of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is approximately 50%.
科学的研究の応用
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, lung cancer, and prostate cancer. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been found to inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)17-9-7-16(8-10-17)20-18(22)19(23)21-12-11-15(13-21)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUDDCDZQPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
